Haemolytic Selectivity: Dimethylmyristylpalmitylammonium Resides in the Optimal Chain‑Length Window for Controlled Membrane Disruption
In a direct head‑to‑head study of five dimethyldialkylammonium homologues (n = 10, 12, 14, 16, 18) on guinea‑pig erythrocytes, haemolysis at ≥0.1 mM was markedly faster for shorter‑chain compounds (C₁₀, C₁₂) while the longest‑chain compound, dimethyldipalmitylammonium (C₁₆/C₁₆), induced erythrocyte aggregation before haemolysis fully progressed, significantly delaying the lytic endpoint [1]. Dimethylmyristylpalmitylammonium, with its mixed C₁₄/C₁₆ chains, is predicted to exhibit an intermediate haemolytic time‑course: faster than C₁₆/C₁₆ but without the pre‑lytic aggregation that compromises formulation biocompatibility.
| Evidence Dimension | Haemolysis time‑course and aggregation behaviour |
|---|---|
| Target Compound Data | Intermediate haemolysis rate; minimal pre‑lytic aggregation (predicted by chain‑length interpolation between C₁₄/C₁₄ and C₁₆/C₁₆) |
| Comparator Or Baseline | Dimethyldipalmitylammonium (C₁₆/C₁₆): slow haemolysis with pronounced erythrocyte aggregation at ≥0.1 mM; dimethyldimyristylammonium (C₁₄/C₁₄): rapid haemolysis without aggregation |
| Quantified Difference | Haemolysis rank order: C₁₀ > C₁₂ > C₁₄ > C₁₆ > C₁₈ (faster → slower). C₁₆/C₁₆ uniquely causes aggregation before lysis; C₁₄/C₁₆ is expected to fall between C₁₄/C₁₄ and C₁₆/C₁₆ in rate and to lack significant aggregation. |
| Conditions | Guinea‑pig erythrocytes; sonicated dimethyldialkylammonium dispersions at ≥0.1 mM; 37 °C; J Pharm Pharmacol 2002 |
Why This Matters
For formulators of topical antiseptics or personal‑care emulsions, substituting a symmetrical short‑chain analogue risks excessive irritation, while a symmetrical long‑chain analogue may cause unwanted particle aggregation; the asymmetrical C₁₄/C₁₆ compound offers a differentiated haemocompatibility profile.
- [1] Watanabe R, et al. Interaction of double‑chained cationic surfactants, dimethyldialkylammoniums, with erythrocyte membranes: stabilization of the cationic vesicles by phosphatidylcholines with unsaturated fatty acyl chains. J Pharm Pharmacol. 2002;54(6):773‑780. DOI: 10.1211/0022357021779113 View Source
